BMS-986142 is a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a signaling molecule involved in B-cell activation and function. BMS-986142 was developed by Bristol-Myers Squibb and holds significance in scientific research due to its potential therapeutic applications in B-cell malignancies and autoimmune diseases [].
BMS-986142 possesses a complex molecular structure with several key features. It contains a central 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core, which is linked to a fluorinated phenyl group and a substituted propanol moiety [, ]. The specific arrangement of these groups is believed to be crucial for its high binding affinity to BTK [].
The detailed synthesis of BMS-986142 is not publicly available as it is likely proprietary information of Bristol-Myers Squibb. However, scientific research focuses on the compound's function rather than its synthesis [, , ].
Specific data on melting point, boiling point, and solubility of BMS-986142 is not readily available from commercial suppliers. However, based on its structure, it is likely to be a small molecule with moderate solubility in organic solvents and poor solubility in water [].
BMS-986142 acts as a competitive inhibitor of BTK. It binds to the ATP-binding pocket of BTK, thereby preventing the enzyme from transferring phosphate groups and halting downstream B-cell signaling pathways [, ]. This inhibition disrupts B-cell activation and function, making BMS-986142 a promising candidate for treatment of B-cell malignancies and autoimmune diseases where B-cell activity is excessive.